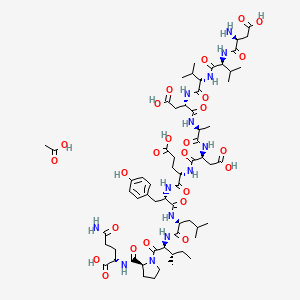![molecular formula C8H2ClF5O2 B14761106 Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester is a chemical compound with a complex structure that includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester typically involves the reaction of difluoro-(2,3,4-trifluorophenyl)methanol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:
[ \text{Difluoro-(2,3,4-trifluorophenyl)methanol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester can undergo various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Water, aqueous base (e.g., NaOH)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of amides or ethers
Hydrolysis: Formation of difluoro-(2,3,4-trifluorophenyl)methanol and carbon dioxide
Reduction: Formation of difluoro-(2,3,4-trifluorophenyl)methanol
Scientific Research Applications
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester involves its reactivity with nucleophiles and its ability to form stable ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, providing insights into enzyme function and mechanism.
Comparison with Similar Compounds
Similar Compounds
- Carbonochloridic acid, 2-fluoroethyl ester
- Difluoroalkanes
- Boronic esters
Uniqueness
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical resistance and stability.
Properties
Molecular Formula |
C8H2ClF5O2 |
|---|---|
Molecular Weight |
260.54 g/mol |
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] carbonochloridate |
InChI |
InChI=1S/C8H2ClF5O2/c9-7(15)16-8(13,14)3-1-2-4(10)6(12)5(3)11/h1-2H |
InChI Key |
VAXKBZNJFXNDOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(OC(=O)Cl)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)


![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)





